molecular formula C24H32N2O3 B5134293 N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide

N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide

Número de catálogo B5134293
Peso molecular: 396.5 g/mol
Clave InChI: AUSJXNIBCMVLSP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide, also known as EBP or ER-464195-01, is a small molecule antagonist of the G protein-coupled receptor 119 (GPR119). GPR119 is a receptor that is primarily expressed in pancreatic beta cells and intestinal enteroendocrine cells. The activation of GPR119 by endogenous ligands or synthetic agonists has been shown to increase insulin secretion and improve glucose tolerance. Therefore, GPR119 has been considered as a potential therapeutic target for the treatment of type 2 diabetes.

Mecanismo De Acción

The mechanism of action of N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide as a GPR119 antagonist is not fully understood. However, it has been proposed that N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide binds to the orthosteric site of GPR119 and blocks the binding of agonists. This hypothesis is supported by the observation that N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide competes with the GPR119 agonist AR231453 for binding to the receptor in radioligand binding assays.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide as a GPR119 antagonist have been investigated in vitro and in vivo. In vitro studies have shown that N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide inhibits the insulin secretion stimulated by GPR119 agonists in isolated rat pancreatic islets and in INS-1E insulinoma cells. In vivo studies have shown that N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide reduces the glucose-lowering effect of GPR119 agonists in normal and diabetic rats. These findings suggest that the blockade of GPR119 by N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide may impair the insulinotropic and antidiabetic effects of GPR119 activation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide as a GPR119 antagonist in lab experiments include its high potency and selectivity for GPR119, its availability as a commercial compound, and its chemical stability. However, the limitations of using N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide include its potential off-target effects on other receptors or enzymes, its lack of brain penetration, and its limited solubility in aqueous solutions.

Direcciones Futuras

For the research on N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide and GPR119 include the investigation of its structural basis, the development of more potent and selective antagonists, and the assessment of its therapeutic potential in metabolic disorders.

Métodos De Síntesis

The synthesis of N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide has been described in a patent application (US20110178176A1). The synthesis involves the reaction of 2,3-dimethoxybenzoyl chloride with 1-(4-ethylbenzyl)piperidine in the presence of a base, followed by the reduction of the resulting amide with lithium aluminum hydride. The final product is obtained after purification by chromatography.

Aplicaciones Científicas De Investigación

N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide has been used as a tool compound to study the pharmacology and physiology of GPR119. Several studies have reported the binding affinity and selectivity of N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide for GPR119 using radioligand binding assays and functional assays. N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide has been shown to inhibit the cAMP production stimulated by GPR119 agonists in Chinese hamster ovary (CHO) cells expressing human GPR119, indicating its antagonist activity.

Propiedades

IUPAC Name

N-[[1-[(4-ethylphenyl)methyl]piperidin-3-yl]methyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O3/c1-4-18-10-12-19(13-11-18)16-26-14-6-7-20(17-26)15-25-24(27)21-8-5-9-22(28-2)23(21)29-3/h5,8-13,20H,4,6-7,14-17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSJXNIBCMVLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCCC(C2)CNC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.